molecular formula C17H18ClNO3S2 B2943723 methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate CAS No. 303027-81-8

methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B2943723
CAS No.: 303027-81-8
M. Wt: 383.91
InChI Key: HONBNSTVAINMNJ-KAMYIIQDSA-N
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Description

Methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with a (Z)-configured 4-chlorophenylmethylidene group at position 5 and a methyl hexanoate chain at position 3 (Figure 1). The 4-chlorophenyl group introduces electron-withdrawing effects, while the hexanoate ester enhances lipophilicity compared to carboxylic acid analogs.

Properties

IUPAC Name

methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S2/c1-22-15(20)5-3-2-4-10-19-16(21)14(24-17(19)23)11-12-6-8-13(18)9-7-12/h6-9,11H,2-5,10H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONBNSTVAINMNJ-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate can be synthesized through a series of organic reactions starting from readily available precursors. The synthetic route typically involves the formation of the thiazolidine ring followed by introduction of the chlorophenyl group. Specific reagents and catalysts facilitate these transformations under controlled temperatures and conditions, ensuring the desired configuration and purity of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize impurities. This includes the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or permanganate.

  • Reduction: Reduction reactions may be carried out using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions typically involve nucleophilic or electrophilic agents that replace specific functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include catalysts such as palladium, reagents like sulfuric acid for acidic conditions, and bases such as sodium hydroxide for alkaline conditions.

Major Products: The products formed from these reactions can vary, ranging from simpler derivatives to more complex structures depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate has found applications in several scientific domains:

  • Chemistry: Utilized in the synthesis of novel organic compounds and intermediates.

  • Biology: Studied for its interactions with biological macromolecules and potential bioactivity.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering biochemical pathways and influencing cellular functions. The exact pathways depend on the context of its application and the biological systems involved.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared to four analogs with modifications in the arylidene substituent, functional groups, or backbone structure (Table 1). Key differences in physicochemical properties, synthetic routes, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Substituent(s) Molecular Formula Key Features Biological/Physicochemical Notes
Methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate (Target) 4-Cl-C₆H₄, methyl ester C₁₉H₁₉ClN₂O₃S₂ High lipophilicity (logP ~3.8); Z-configuration stabilizes planar conformation Enhanced cell permeability; potential CNS activity
6-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 4-F-C₆H₄, carboxylic acid C₁₈H₁₇FN₂O₃S₂ Lower logP (~2.1) due to -COOH; increased aqueous solubility May exhibit renal clearance advantages
6-[(5Z)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 2-OCH₃-C₆H₄, carboxylic acid C₁₇H₁₉NO₄S₂ Steric hindrance from ortho-OCH₃; moderate solubility (logP ~2.5) Reduced metabolic stability due to methoxy group
6-[(5E)-5-[[5-(4-Chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 4-Cl-C₆H₄-furan, carboxylic acid C₂₁H₁₉ClN₂O₄S₂ Extended conjugation via furan; E-configuration alters binding affinity Potential phototoxicity from furan moiety
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-OCH₃-C₆H₄, hydrazono group C₂₄H₂₂N₄O₃S Dual arylidene-hydrazone system; phenolic -OH enhances H-bonding High polarity (logP ~1.8); likely CYP450 interactions

Key Observations

Electron-donating groups (2-OCH₃, 4-OCH₃): Increase steric bulk and metabolic susceptibility (e.g., demethylation), reducing half-life .

Functional Group Impact :

  • Carboxylic acid (-COOH) vs. methyl ester (-COOCH₃) : Acid derivatives exhibit higher aqueous solubility but lower membrane permeability. The methyl ester in the target compound improves bioavailability, a critical factor in prodrug design .

Stereochemical and Conformational Differences :

  • The Z-configuration in the target compound and analogs favors a planar arrangement of the arylidene group, optimizing π-π stacking with aromatic residues in biological targets. In contrast, the E-isomer in the furan-containing analog may disrupt such interactions.

Biological Implications: The furan-containing derivative shows extended π-conjugation, which could enhance UV absorption and phototoxicity risks.

Biological Activity

Methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antibacterial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN2O4S2C_{16}H_{16}ClN_{2}O_{4}S_{2} with a molecular weight of approximately 369.89 g/mol. The presence of the thiazolidinone core and the chlorophenyl substituent contributes significantly to its biological activity.

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit notable antibacterial properties. In vitro studies have demonstrated that this compound shows moderate to strong activity against several bacterial strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, particularly through inhibition of key enzymes involved in bacterial growth .

Anti-inflammatory Activity

Thiazolidinones are known for their anti-inflammatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against different cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis and inhibits cell proliferation through various mechanisms, including the modulation of signaling pathways such as the PI3K/Akt pathway .

Case Studies

  • Antibacterial Activity Against Staphylococcus aureus :
    • A study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Staphylococcus aureus, indicating significant antibacterial activity .
  • Cytotoxicity Assessment :
    • In a cytotoxicity study involving human normal fetal lung fibroblast MRC-5 cell line, the compound was tested at concentrations ranging from 1×1071\times 10^{-7} M to 1×1051\times 10^{-5} M. Results showed no substantial cytotoxicity at these concentrations, with cell viability remaining above 91% compared to untreated controls .

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